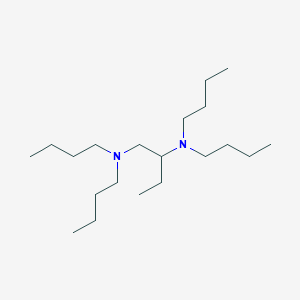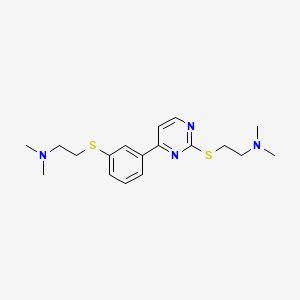
Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl- is a complex organic compound with a unique structure that includes both pyrimidine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl- typically involves multiple steps. One common method includes the reaction of 2-chloropyrimidine with 3-((2-(dimethylamino)ethyl)thio)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidines.
Scientific Research Applications
Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Ethanamine, N-ethyl-
- 2-(Dimethylamino)ethyl methacrylate
Uniqueness
Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl- is unique due to its dual functional groups (pyrimidine and phenyl) and the presence of both thioether and dimethylamino groups. This combination of features provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
129224-78-8 |
|---|---|
Molecular Formula |
C18H26N4S2 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
2-[3-[2-[2-(dimethylamino)ethylsulfanyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H26N4S2/c1-21(2)10-12-23-16-7-5-6-15(14-16)17-8-9-19-18(20-17)24-13-11-22(3)4/h5-9,14H,10-13H2,1-4H3 |
InChI Key |
CPMOHYYYNYDKDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=CC=CC(=C1)C2=NC(=NC=C2)SCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



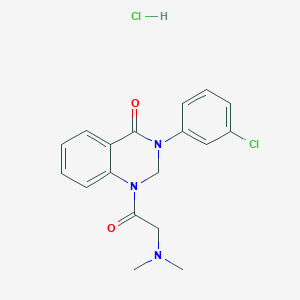
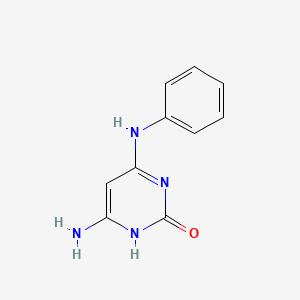
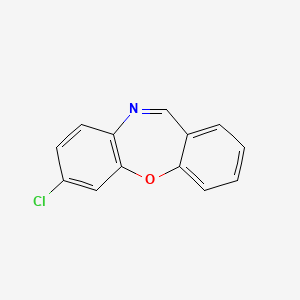
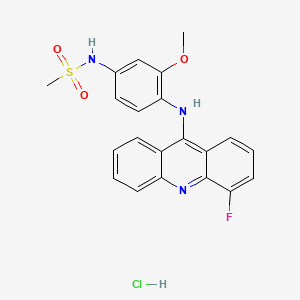
![[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid](/img/structure/B12803280.png)
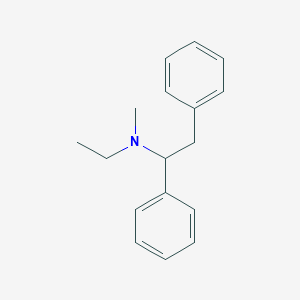
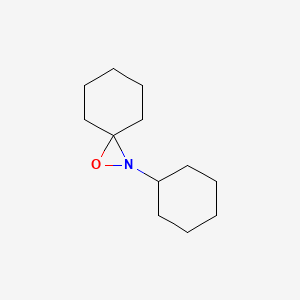
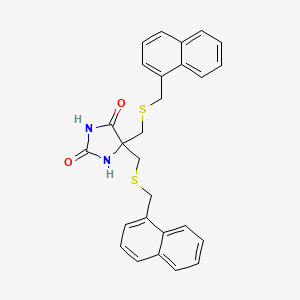
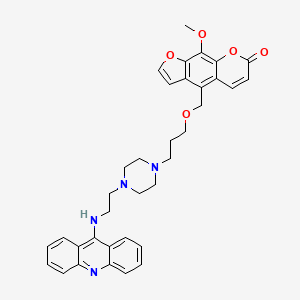
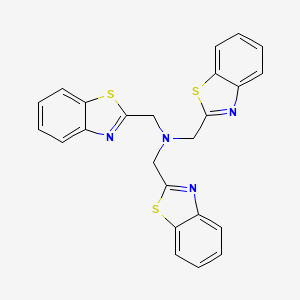
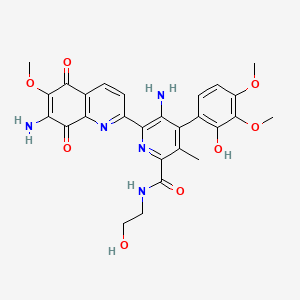
![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)
